![molecular formula C50H54O2S2 B14178602 2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol CAS No. 856014-29-4](/img/structure/B14178602.png)
2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of 2,4-di-tert-butylphenol with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol involves its interaction with molecular targets through its phenyl and sulfanyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: A simpler compound with a similar phenyl structure but lacking the sulfanyl groups.
4-[2-[4-hydroxy-3-(2-phenylpropan-2-yl)phenyl]propan-2-yl]-2-(2-phenylpropan-2-yl)phenol: Another compound with similar phenyl and hydroxyl groups but different overall structure.
Uniqueness
This combination allows for a wide range of chemical reactions and interactions with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
856014-29-4 |
|---|---|
Molekularformel |
C50H54O2S2 |
Molekulargewicht |
751.1 g/mol |
IUPAC-Name |
2-[2-[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C50H54O2S2/c1-47(2,35-21-13-9-14-22-35)39-31-41(49(5,6)37-25-17-11-18-26-37)45(51)43(33-39)53-29-30-54-44-34-40(48(3,4)36-23-15-10-16-24-36)32-42(46(44)52)50(7,8)38-27-19-12-20-28-38/h9-28,31-34,51-52H,29-30H2,1-8H3 |
InChI-Schlüssel |
MUONCNMODIXHAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)SCCSC3=CC(=CC(=C3O)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5)O)C(C)(C)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
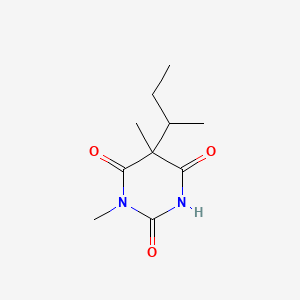


![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
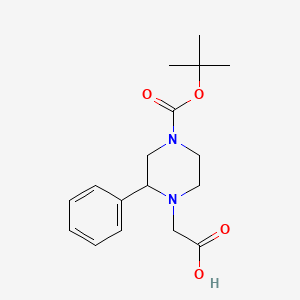
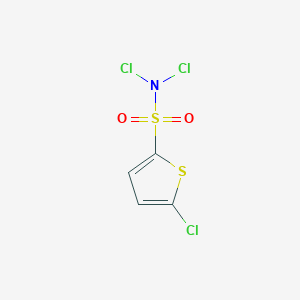
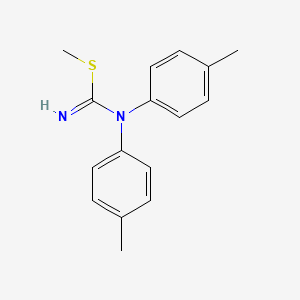
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
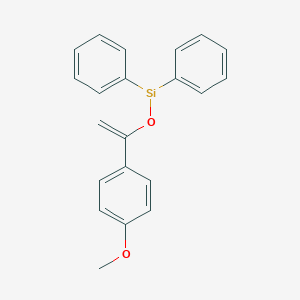
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
